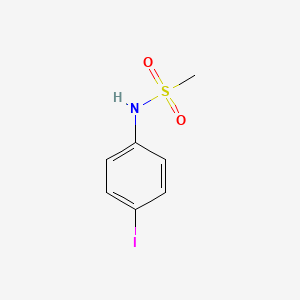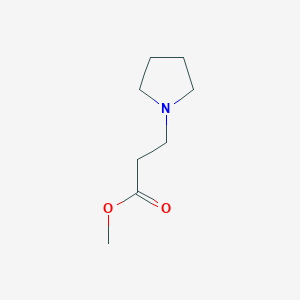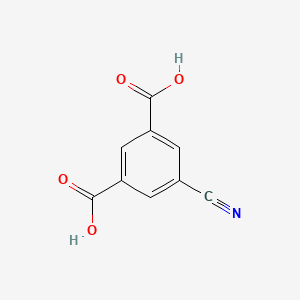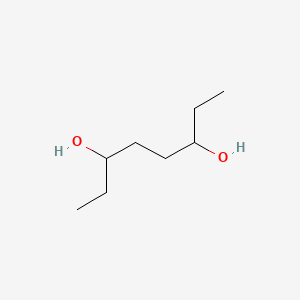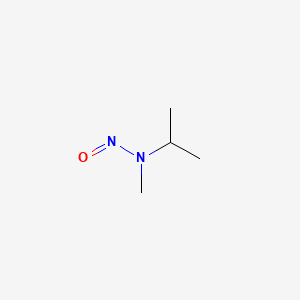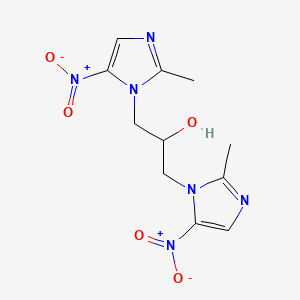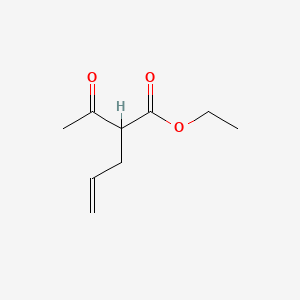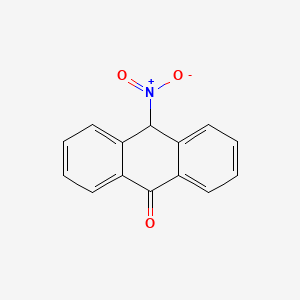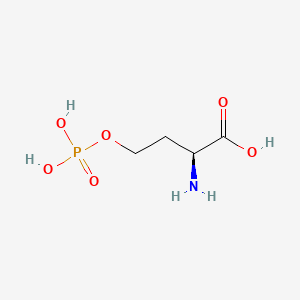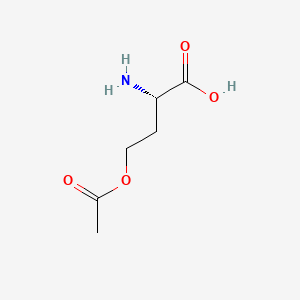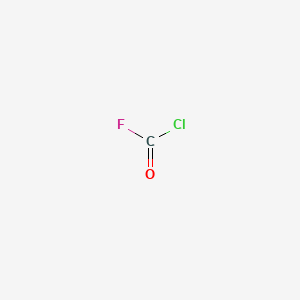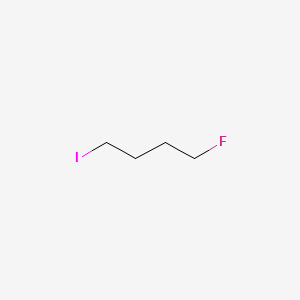
naphthalene-1,5-disulfonyl chloride
Vue d'ensemble
Description
naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form 1,5-naphthalenedisulfonic acid.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
naphthalene-1,5-disulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .
Comparaison Avec Des Composés Similaires
- 1-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl fluoride
- 1-Naphthalenesulfonamide
- 2-Naphthalenesulfonamide
Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .
Propriétés
Numéro CAS |
1928-01-4 |
|---|---|
Formule moléculaire |
C10H6Cl2O4S2 |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
naphthalene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H |
Clé InChI |
BCXWMIMRDMIJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Key on ui other cas no. |
1928-01-4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
